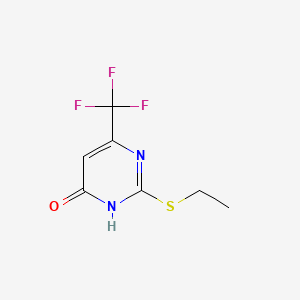

2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine

Description

Evolution of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, is a fundamental component of nucleic acids, making its derivatives ubiquitous in nature. This natural prevalence has long inspired synthetic chemists to explore the pyrimidine scaffold for the development of novel compounds. chemicalbook.com Over the decades, pyrimidine derivatives have become integral to medicinal chemistry and agrochemistry, with their structural framework being a common feature in a wide array of biologically active molecules. researchgate.netsci-hub.red The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's properties, making it a privileged scaffold in the design of new chemical entities. nih.govresearchgate.net

Significance of Trifluoromethyl and Thioether Moieties in Heterocyclic Design

The incorporation of a trifluoromethyl (-CF3) group into a heterocyclic scaffold like pyrimidine can dramatically alter its properties. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can influence the molecule's acidity, basicity, and reactivity. researchgate.net Furthermore, the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in the development of bioactive compounds. nih.gov This group can improve a molecule's ability to permeate cell membranes and can increase its binding affinity to biological targets. nih.gov

Similarly, the thioether linkage, in this case, an ethylthio group (-S-CH2CH3), plays a crucial role. Thioethers are known for their metabolic stability and their ability to participate in various chemical transformations, offering a handle for further functionalization. wikipedia.org In the context of heterocyclic chemistry, the thioether moiety can modulate the electronic properties of the ring system and provide specific steric and hydrophobic interactions, which can be critical for a compound's intended function. chemimpex.comresearchgate.net The combination of these two functional groups on a pyrimidine core results in a molecule with a unique electronic and steric profile.

Research Trajectories for 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine and Analogues

Research into this compound and its analogues is largely driven by the agrochemical industry, particularly in the search for new herbicides. researchgate.netresearchgate.net The specific combination of the trifluoromethyl group and the 2-thioether pyrimidine structure is a feature found in several known herbicidal compounds. researchgate.net The mode of action for many pyrimidine-based herbicides involves the inhibition of key plant enzymes, such as acetolactate synthase (ALS). sci-hub.red

Consequently, the primary research trajectory for this compound and its structural relatives is the synthesis and evaluation of their biological activity as potential herbicides. researchgate.netsci-hub.red This involves the preparation of a library of analogous compounds with variations in the thioether alkyl chain and substituents on the pyrimidine ring to establish structure-activity relationships (SAR). The goal of this research is to develop new, more effective, and selective herbicides to address the ongoing challenges in agriculture, such as weed resistance.

Compound Information

Propriétés

IUPAC Name |

2-ethylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2OS/c1-2-14-6-11-4(7(8,9)10)3-5(13)12-6/h3H,2H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRGYWVPMIRUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=O)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428702 | |

| Record name | 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-58-9 | |

| Record name | 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylthio 4 Hydroxy 6 Trifluoromethylpyrimidine and Its Analogues

Precursor Synthesis and Building Block Strategies

The assembly of the target molecule is not a trivial one-step process but rather a convergent synthesis that relies on the prior preparation of key building blocks. These strategies involve the synthesis of halogenated pyrimidine (B1678525) scaffolds for subsequent functionalization and the use of fluorinated starting materials to introduce the trifluoromethyl moiety in a controlled manner.

A versatile intermediate for building substituted pyrimidines is a di-chlorinated scaffold, such as 4,6-dichloro-2-(ethylthio)pyrimidine. This precursor allows for subsequent nucleophilic substitution reactions at the chloro-substituted positions. The synthesis of this scaffold typically follows a multi-step sequence.

A common approach begins with a C3 synthon like diethyl malonate, which undergoes cyclization with S-ethylisothiourea (or a two-step process involving thiourea (B124793) followed by ethylation) in the presence of a base like sodium ethoxide. This reaction forms 2-ethylthio-4,6-dihydroxypyrimidine. The hydroxyl groups of this intermediate can then be converted to chloro groups. This transformation is effectively achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of a tertiary amine like N,N-dimethylaniline. google.compatsnap.com This yields the highly reactive 4,6-dichloro-2-(ethylthio)pyrimidine scaffold, ready for further modification.

General Synthetic Scheme for Dichloro-pyrimidine Scaffold:

Step 1: Cyclization: Diethyl malonate reacts with S-ethylisothiourea to form 2-ethylthio-4,6-dihydroxypyrimidine.

Step 2: Chlorination: The dihydroxy intermediate is heated with phosphorus oxychloride to yield 4,6-dichloro-2-(ethylthio)pyrimidine. patsnap.com

The introduction of the trifluoromethyl (CF₃) group is a critical step that imparts unique properties to the final molecule. This is most efficiently achieved by using a starting material that already contains the CF₃ moiety. Ethyl trifluoroacetate (B77799) serves as the fundamental source for the CF₃ group.

Through a Claisen condensation reaction, ethyl trifluoroacetate is reacted with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide. google.com This reaction generates ethyl 4,4,4-trifluoroacetoacetate, a key β-ketoester. google.com This molecule is an essential building block because its 1,3-dicarbonyl structure is perfectly primed to participate in cyclocondensation reactions to form the pyrimidine ring, carrying the trifluoromethyl group along with it. google.comglobalchemmall.com

A more direct route to the target molecular framework involves the synthesis of a precursor that already contains the trifluoromethyl and hydroxyl groups in the correct positions. The compound 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is a prime example of such a precursor.

This key intermediate is synthesized via a cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and thiourea. globalchemmall.com The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol. This process efficiently constructs the pyrimidine ring with the desired substituents at positions 2, 4, and 6. The resulting thiol can then be alkylated, for instance with ethyl iodide, to introduce the ethylthio group and arrive at the final target structure.

Table 1: Physicochemical Properties of a Key Precursor

Key Reaction Pathways for Pyrimidine Core Formation

The construction of the central pyrimidine ring is the cornerstone of the synthesis. This is achieved through robust and well-established chemical transformations, primarily cyclocondensation reactions, where the regioselectivity of substituent placement is paramount.

The most fundamental and widely used method for constructing the pyrimidine ring in this context is the cyclocondensation of a 1,3-dicarbonyl compound with a thiourea molecule. ijprs.comresearchgate.net In the synthesis of 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, the reactants are ethyl 4,4,4-trifluoroacetoacetate and thiourea. globalchemmall.com

The mechanism involves an initial nucleophilic attack from one of the amino groups of thiourea onto one of the carbonyl carbons of the β-ketoester. This is typically followed by a dehydration step and then an intramolecular cyclization, where the second amino group attacks the remaining carbonyl carbon. A final elimination of an alcohol molecule (ethanol in this case) leads to the formation of the stable, aromatic pyrimidine ring. This type of reaction is highly efficient for creating substituted pyrimidinones (B12756618) and pyrimidine-thiols from readily available starting materials. mdpi.com

Achieving the correct placement of the trifluoromethyl group at the C6 position of the pyrimidine ring is a crucial aspect of the synthesis. This regiochemical control is not achieved by adding the group to a pre-formed ring, but rather by using a building block where the group's position is already set.

The use of the unsymmetrical β-ketoester, ethyl 4,4,4-trifluoroacetoacetate, is the key to this regioselectivity. The two carbonyl groups (one ketone and one ester) of this molecule have different electrophilicities. The ketone carbonyl is rendered more electrophilic by the strong electron-withdrawing effect of the adjacent CF₃ group. Consequently, the initial nucleophilic attack by thiourea occurs preferentially at this ketone carbonyl. The subsequent cyclization and dehydration steps then invariably place the trifluoromethyl group at the C6 position and the hydroxyl group at the C4 position of the newly formed pyrimidine ring. This inherent reactivity of the fluorinated precursor provides complete control over the final substitution pattern.

Table of Compounds

Functionalization and Post-Synthetic Modification Approaches

Modern synthetic organic chemistry offers a sophisticated toolkit for the selective modification of complex heterocyclic systems such as 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine. These methodologies allow for the introduction of a wide array of functional groups and side chains, as well as the incorporation of isotopic labels for specialized imaging applications.

Chemoselective O-Alkylation and S-Alkylation Strategies

The pyrimidine core of this compound possesses multiple nucleophilic sites, primarily the hydroxyl group (or its tautomeric amide form) and the sulfur atom. Achieving chemoselectivity in alkylation reactions is paramount to synthesizing specific, well-defined analogues.

Research into related 4-(trifluoromethyl)pyrimidin-2(1H)-ones has elucidated effective strategies for selective O-alkylation. A particularly successful approach involves a convergent protocol based on direct alkylation. nih.gov This method utilizes potent alkylating agents like 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines to selectively introduce substituents onto the oxygen atom. nih.gov This direct alkylation strategy has proven to be fast, high-yielding, and highly selective, affording exclusively the O-alkylated products with no competing N-alkylation. nih.gov

A comparative study highlighted the superiority of this convergent pathway over a more traditional linear protocol, which involves the [3+3]-type cyclocondensation of a pre-alkylated building block with 2-methylisothiourea sulfate. nih.gov The linear approach was found to be significantly less efficient, resulting in low yields (8–10%) and requiring long reaction times (up to 48 hours). nih.gov In contrast, the direct chemoselective O-alkylation method provides the desired products in yields ranging from 70% to 98% within a much shorter reaction time of 30 minutes. nih.gov The choice of the leaving group on the alkylating agent also influences reaction efficiency, with iodinated derivatives providing higher yields than their brominated counterparts. nih.gov

While the focus has been on O-alkylation, the principles of chemoselectivity are also crucial for S-alkylation in related pyrimidine-2(1H)-thiones. nih.gov The selective functionalization of the sulfur atom in this compound would involve overcoming the competing nucleophilicity of the oxygen and nitrogen atoms on the pyrimidine ring. This can typically be achieved by carefully selecting the reaction conditions, such as the base and solvent, to favor alkylation on the more nucleophilic sulfur atom under specific protic or aprotic conditions.

| Strategy | Description | Typical Reaction Time | Typical Yield | Selectivity |

|---|---|---|---|---|

| Convergent Protocol (Direct Alkylation) | Alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines. | 30 minutes | 70-98% | Chemoselective for O-alkylation. |

| Linear Protocol ([3+3] Cyclocondensation) | Cyclocondensation using a pre-alkylated building block. | 48 hours | 8-10% | Lower efficiency. |

Introduction of Diverse Side Chains via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing a vast diversity of side chains onto heterocyclic cores, including the pyrimidine scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide or triflate. mdpi.comacs.org For a precursor of this compound, such as a halogenated pyrimidine derivative, the Suzuki-Miyaura reaction would enable the introduction of various aryl and heteroaryl substituents. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, along with a base (e.g., K3PO4 or Cs2CO3) in a suitable solvent like dioxane or toluene. mdpi.com The electronic nature of the coupling partners can influence the reaction yield, with electron-rich boronic acids often providing better results. mdpi.com

Sonogashira Coupling: To introduce alkynyl side chains, the Sonogashira coupling is the method of choice. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This methodology would allow for the alkynylation of a suitably functionalized this compound precursor, opening avenues for further modification of the terminal alkyne.

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines. nih.gov By applying this method to a halogenated pyrimidine precursor, a wide range of amino side chains can be installed. Optimized conditions often involve a palladium catalyst, a phosphine (B1218219) ligand (such as xantphos), and a base like sodium tert-butoxide in a solvent such as toluene. nih.gov

Palladium-Catalyzed Thiolation: To introduce diverse thioether side chains, palladium-catalyzed C-S cross-coupling reactions are highly effective. These methods allow for the coupling of thiols with aryl or heteroaryl halides. For instance, palladium(II) precatalysts supported by bulky N-heterocyclic carbene ligands have been shown to effectively catalyze the C-S coupling of thiols with dihalopyrimidines. acs.org This approach could be used to synthesize analogues of this compound with different S-alkyl or S-aryl groups at various positions on the pyrimidine ring, provided a suitable halo-pyrimidine precursor is available.

| Reaction | Bond Formed | Coupling Partners | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | C-C (Aryl/Heteroaryl) | Organoboron Reagent + Organic Halide | Pd(0) catalyst (e.g., Pd(PPh3)4) + Base |

| Sonogashira | C-C (Alkynyl) | Terminal Alkyne + Organic Halide | Pd complex + Cu(I) co-catalyst |

| Buchwald-Hartwig | C-N | Amine + Organic Halide | Pd catalyst + Phosphine Ligand + Base |

| C-S Coupling (Thiolation) | C-S | Thiol + Organic Halide | Pd(II) precatalyst + N-Heterocyclic Carbene Ligand |

Computational and Theoretical Investigations of 2 Ethylthio 4 Hydroxy 6 Trifluoromethylpyrimidine

Molecular Docking and Ligand-Receptor Interaction Predictions

While specific molecular docking studies on 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine are not extensively available in publicly accessible literature, the broader class of trifluoromethyl-containing pyrimidine (B1678525) derivatives has been the subject of numerous computational investigations. These studies provide valuable insights into the potential ligand-receptor interactions of this compound class. Molecular docking simulations are a cornerstone in drug design, offering predictions of how a ligand might bind to a receptor's active site and the nature of the intermolecular forces involved.

For analogous trifluoromethyl-pyrimidine compounds, docking studies have frequently identified key interactions that contribute to their biological activities. For instance, in studies of similar derivatives, the trifluoromethyl group has been shown to form significant interactions with amino acid residues such as Thr798, Ser783, and Thr862 in certain receptor models. mdpi.com The pyrimidine core itself often participates in hydrogen bonding; the nitrogen atoms in the pyrimidine ring and exocyclic functional groups like hydroxyl and amino moieties can act as hydrogen bond donors or acceptors. Interactions with residues like Met801, Val734, and Gly727 have been observed in related structures. mdpi.com

In a representative docking study of a trifluoromethyl-containing pyrimidine derivative against the ubiquitin-specific protease 7 (USP7) catalytic domain, the compound was predicted to fit well within the hydrophobic pocket. bohrium.com This suggests that the ethylthio group of this compound could similarly engage in hydrophobic interactions within a receptor's binding site. The hydroxyl group at the 4-position is a prime candidate for forming hydrogen bonds with the receptor, a common and crucial interaction for stabilizing the ligand-receptor complex.

The binding energies calculated from these docking studies provide a quantitative estimate of the binding affinity. For a series of pyrimidine derivatives, binding energies in the range of -7.4 to -7.9 kcal/mol have been reported, indicating favorable interactions with the target receptor. nih.gov It is plausible that this compound would exhibit similar binding affinities with relevant biological targets.

Table 1: Predicted Interaction Profile of a Representative Trifluoromethyl-Pyrimidine Derivative

| Interacting Ligand Group | Potential Interacting Receptor Residues | Type of Interaction |

| Trifluoromethyl Group | Threonine, Serine | Hydrogen Bonding |

| Pyrimidine Core | Methionine, Valine, Glycine | Hydrogen Bonding |

| Ethylthio Group | Hydrophobic Pocket Residues | Hydrophobic Interaction |

| Hydroxyl Group | Aspartate, Glutamate, Serine | Hydrogen Bonding |

This table is a generalized representation based on docking studies of analogous compounds.

Design of Experiments (DoE) in Synthetic and Process Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to systematically optimize chemical reactions and processes by simultaneously varying multiple factors. While specific DoE studies for the synthesis of this compound are not detailed in available literature, the application of DoE to the synthesis of other pyrimidine derivatives illustrates its potential for improving reaction outcomes such as yield and purity.

A hypothetical DoE approach for the synthesis of this compound, which can be prepared from the corresponding 2-mercaptopyrimidine-4,6-diol, would involve identifying the critical process parameters and their ranges. nih.gov Key factors for the alkylation step could include:

Temperature: Influences reaction rate and selectivity.

Reaction Time: Determines the extent of conversion.

Base Concentration: Affects the deprotonation of the thiol group.

Molar Ratio of Reactants: The stoichiometry of the mercaptopyrimidine and the ethylating agent.

A factorial or response surface methodology (RSM) could be employed to explore the effects of these variables on critical quality attributes (CQAs) like product yield and purity. For example, a two-level full factorial design could be used for initial screening of the most influential factors. nih.gov

In a study on the optimization of a one-pot synthesis of 4,6-dihydropteridinones, a class of compounds containing a pyrimidine ring, DoE was successfully used to improve the reaction conversion from 26% to 74% while significantly reducing the reaction time. mdpi.com Similarly, for the synthesis of 4,6-dihydroxy-2-methylpyrimidine, the Taguchi experimental design method was used to optimize reaction conditions, achieving a maximum yield of 88.5%. researchgate.net These examples underscore the utility of DoE in achieving more efficient and robust synthetic processes for pyrimidine-based compounds.

Table 2: Hypothetical Design of Experiments (DoE) Parameters for the Synthesis of this compound

| Factor | Lower Level | Upper Level | Response to be Measured |

| Temperature (°C) | 60 | 80 | Yield (%) |

| Reaction Time (hours) | 2 | 6 | Purity (%) |

| Base Equivalents | 1.1 | 1.5 | Impurity Profile |

| Molar Ratio (Ethylating Agent/Pyrimidine) | 1.0 | 1.2 | Reaction Conversion (%) |

This table represents a hypothetical experimental design for process optimization.

Despite a comprehensive search, no publicly available scientific literature or research data could be found specifically detailing the mechanism-based biological activity and molecular target interactions of the chemical compound “this compound.”

The performed searches for its antifungal activity against Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, and Colletotrichum gloeosporioides, its antiviral activity against the Tobacco Mosaic Virus (TMV), and its potential modulation of receptor activity did not yield any specific results for this particular compound.

Therefore, it is not possible to provide the requested article with the specified structure and content, as the foundational research findings on “this compound” are not present in the accessible scientific domain.

Mechanism Based Biological Activity and Molecular Target Interactions

Enzyme Inhibition Studies and Mechanistic Insights

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. nih.gov Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.gov CDK inhibitors typically function by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of key substrates required for cell cycle progression. nih.gov

The inhibitory action of 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine on CDKs would involve its interaction with the active site of a specific CDK, such as CDK6. By forming a stable complex, it would interfere with substrate accessibility and inhibit the kinase's activity. nih.gov This can lead to cell cycle arrest, for example, by preventing the phosphorylation of the retinoblastoma (Rb) protein. nih.gov

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and proliferation. nih.govnih.gov Overexpression and activation of FAK are common in various cancers. nih.gov FAK inhibitors can disrupt the signaling pathways that promote tumor growth and metastasis. nih.gov The mechanism of FAK inhibition involves blocking its kinase activity, which prevents the phosphorylation of downstream targets. nih.gov

The interaction of this compound with FAK would likely target the kinase domain. By inhibiting the autophosphorylation of FAK at key tyrosine residues, such as Tyr397, it would prevent the recruitment and activation of other signaling proteins like Src-family kinases, thereby disrupting the entire signaling cascade that promotes cell motility and survival. nih.govmdpi.com

Protoporphyrinogen (B1215707) oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. nih.gov It is a major target for herbicides in the agricultural sector. nih.gov PPO inhibitors block the enzyme, leading to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cellular damage and plant death. awsjournal.org

In an agrochemical context, this compound would act as a PPO inhibitor. Its mechanism of action involves binding to the active site of the PPO enzyme, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX. awsjournal.org This leads to the accumulation of the substrate, which then causes oxidative stress and membrane disruption in plant cells, resulting in herbicidal activity. awsjournal.org

Protein Modification and Bioconjugation Chemistry

The strategic modification of proteins and the formation of bioconjugates are pivotal in the development of advanced therapeutics and diagnostics. A key area of research involves the use of heteroaromatic compounds to achieve site-selective modification of biomolecules. Electron-deficient aryl nitriles, particularly those based on a pyrimidine (B1678525) scaffold, have emerged as versatile reagents for protein conjugation due to their selective reactivity with thiol groups present in cysteine residues. nih.govnih.gov This reactivity forms the basis of several innovative bioconjugation strategies, including the Nitrile Bis-Thiol (NBT) reaction, Cysteine-to-Lysine Transfer (CLT), and disulfide bridging techniques. chemrxiv.orgresearchgate.net

Nitrile Bis-Thiol (NBT) Reaction Mechanisms

The Nitrile Bis-Thiol (NBT) reaction is a bioconjugation method that leverages the electrophilicity of electron-poor aryl nitriles. nih.gov Nitriles possess a highly polarized triple bond, making them soft electrophiles that react preferentially with thiols. researchgate.net This reaction typically results in the reversible formation of a thioimidate. However, a transient tetrahedral species, known as an amino dithioacetal (ADTA), can also be formed through the successive addition of two thiols to the nitrile group. nih.govresearchgate.net

The core of the NBT reaction is the stabilization and trapping of this ADTA intermediate, which is otherwise short-lived. nih.govresearchgate.net Research has demonstrated that stable ADTA products can be generated and isolated through two primary strategies:

Use of 1,2-Dithiols: When an electron-deficient pyrimidine nitrile reacts with a 1,2-dithiol, such as 1,2-ethanedithiol, a stable, cyclic, 5-membered ADTA is formed in high yield. nih.govacs.org This cyclization step effectively "traps" the ADTA, preventing the reverse reaction and creating a stable linkage. researchgate.net The reaction is highly selective for bis-thiols over monothiols. nih.gov

Incorporation of an Electrophilic Trap: An alternative strategy involves designing the aryl nitrile reagent to include a second, adjacent electrophilic group. chemrxiv.orgresearchgate.net For instance, in a symmetric molecule like pyrazine (B50134) bis-nitrile, after the initial ADTA is formed with a thiol, the resulting amino group can be trapped by the second nitrile via an intramolecular cyclization, again leading to a stable product. researchgate.net

The NBT reaction is comparable in rate to other biorthogonal reactions, such as strain-promoted alkyne–azide cycloaddition (SPAAC), and its dynamic nature distinguishes it from related chemistries like the nitrile-aminothiol (NAT) click reaction. nih.govchemrxiv.org

| Feature | Description | Reference |

|---|---|---|

| Reactants | Electron-deficient aryl nitrile and a bis-thiol (e.g., from a reduced disulfide bond). | nih.govresearchgate.net |

| Intermediate | A transient tetrahedral amino dithioacetal (ADTA). | nih.gov |

| Stabilization Strategy 1 | Use of 1,2-dithiols to form a stable 5-membered cyclic ADTA. | acs.org |

| Stabilization Strategy 2 | Inclusion of an intramolecular electrophilic trap in the nitrile reagent design. | chemrxiv.orgresearchgate.net |

| Selectivity | Highly selective for bis-thiols over monothiols. | nih.gov |

Development of Cysteine-to-Lysine Transfer (CLT) Reagents for Protein Conjugation

Building on the reactivity of nitriles with thiols, the Cysteine-to-Lysine Transfer (CLT) methodology offers a novel route to create highly homogeneous and stable lysine-conjugated proteins. nih.govucl.ac.uk Traditional lysine (B10760008) modification methods, such as those using N-hydroxysuccinimide (NHS) esters, often result in heterogeneous products due to the presence of numerous lysine residues on a protein's surface. nih.gov CLT provides greater site-selectivity by using a cysteine residue as a temporary "hook" to deliver a reactive agent to a specific, proximal lysine. nih.govrsc.org

In the context of nitrile-based chemistry, the CLT process proceeds as follows:

Initial Ligation: An electron-deficient aryl nitrile reagent first reacts with the thiol groups of cysteine residues, typically those generated from a reduced native disulfide bond in an antibody fragment (Fab). chemrxiv.org

S-to-N Acyl Transfer: The transient intermediate formed on the cysteine does not form a stable bridge. Instead, a nearby lysine residue, positioned correctly by the protein's fold, attacks the intermediate. This triggers an S-to-N acyl transfer, moving the acyl group from the cysteine to the lysine's amino group. chemrxiv.orgnih.gov

Stable Amide Bond Formation: The result of this transfer is the formation of a robust and stable amide bond at the lysine residue, yielding a site-selective conjugate. nih.govucl.ac.uk

This strategy has been successfully demonstrated using pyrimidine nitriles on antibody fragments like trastuzumab Fab. chemrxiv.orgnih.gov The reaction generates proximity-labeled lysine conjugates, and the transient ADTA intermediate is not observed, as the S-to-N transfer pathway is highly efficient. chemrxiv.org This method combines the advantages of site-selectivity with the proven stability of amide linkages in clinical applications. nih.gov

| Step | Description | Key Outcome | Reference |

|---|---|---|---|

| 1. Initial Reaction | An aryl nitrile reagent selectively reacts with cysteine thiols from a reduced disulfide bond. | Temporary "hooking" of the reagent. | chemrxiv.orgnih.gov |

| 2. Acyl Transfer | A proximal lysine residue attacks the cysteine-bound intermediate. | S-to-N acyl transfer is initiated. | nih.govresearchgate.net |

| 3. Final Conjugate | The acyl group is transferred to the lysine, forming a stable amide bond. | Homogeneous, site-selective lysine conjugate. | nih.govucl.ac.uk |

Application in Disulfide Bridging Strategies in Complex Biomolecules

Disulfide bonds are critical for maintaining the tertiary structure and biological activity of many proteins, including antibodies. acs.org Disulfide bridging is a powerful strategy for creating site-specific antibody-drug conjugates (ADCs) by targeting these native bonds. The process typically involves the reduction of an interchain disulfide to yield two free cysteine thiols, followed by the introduction of a reagent that "re-bridges" them with a linker. acs.orgresearchgate.net This approach maintains the structural integrity of the antibody, which can be compromised when cysteines are modified independently. ucl.ac.uk

Electron-deficient heteroaromatic nitriles have been developed as a new class of reagents for this purpose. chemrxiv.org Specifically, heteroaromatic bis-nitrile species can be used to form stable, one-carbon disulfide bridges. chemrxiv.orgresearchgate.net When these reagents are added to a reduced antibody, the two free cysteines react with the nitrile groups. Unlike the pyrimidine nitriles that lead to CLT, these bis-nitrile reagents are designed to favor the NBT reaction pathway, resulting in a stable bridge. chemrxiv.org

For example, a quinoxaline (B1680401) bis-nitrile reagent has been shown to efficiently re-bridge all four interchain disulfide bonds of a full IgG1 antibody, trastuzumab. nih.govacs.org The resulting NBT conjugates are robust and stable against challenge with physiological thiols like glutathione. chemrxiv.org This one-carbon bridging strategy is desirable as it minimizes the distance extension between the two sulfur atoms, which is a favorable design feature for maintaining protein structure. chemrxiv.org These new reagents represent a significant addition to the toolbox for creating homogeneous and stable ADCs. nih.gov

Role As a Synthetic Intermediate and Versatile Building Block

Precursor for the Synthesis of Diverse Pyrimidine (B1678525) Derivatives

The strategic placement of functional groups on the 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine core allows for a variety of chemical transformations, enabling the synthesis of a wide range of pyrimidine derivatives. The ethylthio group at the 2-position is a particularly useful handle for nucleophilic substitution reactions. This allows for the introduction of various substituents, thereby modifying the electronic and steric properties of the resulting molecule.

For instance, the ethylthio group can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to generate novel 2-substituted pyrimidines. These reactions are often facilitated by the electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring itself, which activates the 2-position towards nucleophilic attack.

| Reagent | Resulting Derivative |

| Primary or Secondary Amine | 2-Amino-4-hydroxy-6-trifluoromethylpyrimidine derivative |

| Alcohol/Alkoxide | 2-Alkoxy-4-hydroxy-6-trifluoromethylpyrimidine derivative |

| Thiol/Thiolate | 2-Thio-4-hydroxy-6-trifluoromethylpyrimidine derivative |

Furthermore, the hydroxyl group at the 4-position can be functionalized through etherification or esterification reactions, providing another avenue for diversification. This dual reactivity at the 2- and 4-positions makes this compound a valuable precursor for creating libraries of compounds with diverse functionalities.

Scaffold for Combinatorial Library Synthesis for Screening Purposes

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds. The structural rigidity and the presence of multiple points for diversification make the pyrimidine core an ideal scaffold for the construction of combinatorial libraries. This compound, with its distinct reactive sites, is well-suited for this purpose.

In a typical combinatorial synthesis approach, the 2-ethylthio group can be reacted with a library of amines, while the 4-hydroxy group can be reacted with a library of carboxylic acids or alkyl halides. This parallel synthesis approach allows for the generation of a large and diverse library of pyrimidine derivatives from a single starting scaffold. The trifluoromethyl group at the 6-position is often incorporated to enhance the metabolic stability and binding affinity of the final compounds.

The resulting libraries of compounds can then be screened for a variety of biological activities, such as enzyme inhibition or receptor binding, to identify lead compounds for further development. This strategy significantly accelerates the early stages of drug discovery.

Application in the Construction of Complex Multicyclic and Heterocyclic Architectures

Beyond its use in generating libraries of simple pyrimidine derivatives, this compound serves as a key building block for the synthesis of more complex, fused heterocyclic systems. These multicyclic structures are of significant interest due to their prevalence in natural products and their often-potent biological activities.

One important application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles known for their diverse pharmacological properties. While specific examples detailing the direct use of this compound in this context are not extensively documented, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines often involve the condensation of a substituted pyrimidine with a hydrazine (B178648) derivative. The functional groups on this compound could potentially be manipulated to facilitate such cyclization reactions, leading to novel trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.

The reactivity of the pyrimidine ring, coupled with the functional handles at the 2, 4, and 6-positions, provides a platform for various annulation reactions, leading to the formation of other fused systems such as thiazolo[3,2-c]pyrimidines and pyrido[2,3-d]pyrimidines. These complex architectures are often sought after for their unique three-dimensional shapes, which can lead to highly specific interactions with biological targets.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine (B1678525) derivatives due to its high resolution, sensitivity, and quantitative accuracy. researchgate.net It is extensively used to monitor the conversion of starting materials to products and to quantify the purity of 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine.

A typical reversed-phase HPLC (RP-HPLC) method is suitable for this compound, leveraging its moderate polarity. The trifluoromethyl group enhances its retention on nonpolar stationary phases. nih.gov

Method Parameters: A validated HPLC method would involve a C18 stationary phase, which is common for the separation of pyrimidine derivatives. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to resolve impurities with a wide range of polarities. Detection is typically carried out using a UV detector, as the pyrimidine ring system is chromophoric. nih.gov

Reaction Monitoring: To monitor the progress of a synthesis reaction, small aliquots of the reaction mixture are withdrawn at regular intervals, quenched, and injected into the HPLC system. The disappearance of starting material peaks and the appearance of the product peak for this compound are tracked. The relative peak areas provide a quantitative measure of the reaction's progression towards completion.

Purity Assessment: For purity assessment of the final product, a high-resolution HPLC method is employed to separate the main compound from any process-related impurities, such as unreacted starting materials, by-products, or degradation products. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks detected.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Example Data for HPLC Purity Assessment

| Compound | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|

| Impurity 1 | 4.5 | 15,000 | 0.15 |

| Impurity 2 | 7.2 | 25,000 | 0.25 |

| This compound | 10.8 | 9,940,000 | 99.40 |

Thin Layer Chromatography (TLC) for Rapid Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of chemical reactions. libretexts.org It provides a quick snapshot of the reaction's progress by separating the components of a mixture on a silica (B1680970) gel plate. psu.edu

Methodology: A small spot of the reaction mixture is applied to a TLC plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). libretexts.org The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. The polarity of the solvent system is optimized to achieve good separation between the starting materials, intermediates, and the final product. For a compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used.

Visualization: After development, the separated spots are visualized. Since pyrimidine derivatives often absorb UV light, the spots can be seen under a UV lamp (typically at 254 nm). nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and helps in its identification. libretexts.org By comparing the TLC profile of the reaction mixture with that of the starting materials, the progress of the reaction can be easily monitored. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org

Table 3: Representative TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf (Starting Material) | ~0.6 |

| Expected Rf (Product) | ~0.4 |

Hyphenated Techniques, e.g., LC-MS, for Integrated Separation and Identification

For a more comprehensive analysis, HPLC is often coupled with a mass spectrometer, a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). This hyphenated technique combines the excellent separation capabilities of HPLC with the powerful identification and structural elucidation abilities of mass spectrometry. nih.gov

Principle: As the separated components elute from the HPLC column, they are introduced into the ion source of the mass spectrometer. The molecules are ionized, and the mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound, which is a critical piece of information for its identification.

Application in Analysis: In the context of this compound, LC-MS is invaluable for confirming the identity of the main product peak observed in the HPLC chromatogram. It is also a powerful tool for the identification of unknown impurities. By obtaining the mass spectrum of a minor peak, it is often possible to deduce its structure, which can provide insights into the reaction mechanism and potential side reactions. Modern LC-MS/MS techniques can provide even more detailed structural information through fragmentation analysis. nih.gov

Table 4: Expected LC-MS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C7H7F3N2OS |

| Molecular Weight | 240.21 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]+ ion | m/z 241.03 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine, and how can purity be ensured?

- Methodology : Begin with a nucleophilic substitution reaction at the pyrimidine core. For example, introduce the ethylthio group via reaction with ethanethiol under alkaline conditions. Use reflux in a solvent like tetrahydrofuran (THF) with triethylamine (EtN) as a base to drive the reaction . Monitor progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For trifluoromethyl group stability, ensure anhydrous conditions and inert atmospheres .

- Characterization : Combine H/C NMR to confirm substituent positions, and use mass spectrometry (MS) to verify molecular weight. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use personal protective equipment (PPE) including gloves, goggles, and fume hoods. The compound’s trifluoromethyl and ethylthio groups may generate toxic byproducts (e.g., HF or sulfur oxides) upon decomposition. Follow H315/H319/H335 hazard codes: avoid inhalation, skin contact, and eye exposure .

- Waste Management : Segregate waste into halogenated organic containers. Collaborate with certified waste disposal services for incineration or neutralization, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying synthetic methods?

- Case Study : If yields differ between THF and dimethylformamide (DMF) solvents, analyze reaction kinetics. For instance, THF may favor slower, more controlled substitutions, while DMF’s high polarity accelerates reactions but risks side products like over-alkylation . Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading) and validate via gas chromatography (GC-MS) to quantify byproducts.

Q. What advanced techniques are recommended for studying this compound’s pharmacological potential?

- Experimental Design : Screen for enzyme inhibition (e.g., kinase assays) using fluorometric or colorimetric substrates. The trifluoromethyl group enhances metabolic stability, making the compound a candidate for in vitro cytotoxicity studies .

- Data Analysis : Apply molecular docking simulations to predict binding affinity to target proteins (e.g., cancer-related kinases). Cross-validate with in vivo pharmacokinetic studies in model organisms to assess bioavailability and toxicity .

Q. How can spectral data inconsistencies be addressed during structural elucidation?

- Troubleshooting : If NMR peaks for the hydroxy group are obscured, employ deuterated solvents (DMSO-d) and 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals . For ambiguous mass spectrometry results, use high-resolution MS (HRMS) to distinguish isotopic patterns of fluorine vs. sulfur .

Methodological Considerations

Q. What analytical strategies distinguish this compound from structurally similar pyrimidines?

- Differentiation : Use X-ray crystallography to confirm the 4-hydroxy and 6-trifluoromethyl substitution pattern. Compare with analogs like 2-Amino-4-hydroxy-6-trifluoromethylpyrimidine by analyzing hydrogen-bonding networks in crystal structures .

- Quantitative Analysis : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to achieve baseline separation from impurities .

Q. What strategies improve scalability without compromising yield?

- Process Optimization : Transition from batch to flow chemistry for continuous synthesis. This reduces reaction time and improves heat transfer, critical for exothermic steps like trifluoromethylation. Validate scalability using pilot-scale reactors and in-line FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.